molecular formula C35H48FN5O5S B12319529 N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide

N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide

Cat. No.: B12319529
M. Wt: 669.9 g/mol
InChI Key: BHPRDABYBCABNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of DPC-681 involves multiple steps. Initially, the reaction of a precursor compound with 3-nitrophenylsulfonyl chloride and potassium carbonate in tetrahydrofuran and water yields a sulfonamide intermediate. This intermediate is then treated with 3-fluorobenzylamine in refluxing tetrahydrofuran to produce the final glycyl-tert-leucyl derivative . Industrial production methods for DPC-681 are not extensively documented, but the synthesis typically involves standard organic synthesis techniques and purification processes.

Chemical Reactions Analysis

DPC-681 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify its functional groups, but specific conditions and reagents are not extensively detailed.

    Substitution: Substitution reactions involving its functional groups can occur, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

DPC-681 is primarily used in scientific research for its potent inhibitory effects on human immunodeficiency virus protease. It has been evaluated against various strains of human immunodeficiency virus, including those with mutations in the protease gene. Its efficacy in inhibiting mutant variants makes it a valuable tool in the development of antiretroviral therapies . Additionally, DPC-681 has been studied for its pharmacokinetic properties, including its bioavailability and clearance in animal models .

Biological Activity

N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide, also known as DPC-681, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of DPC-681 based on recent research findings, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

DPC-681 is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The IUPAC name reflects its intricate composition, which includes amino acids and sulfonamide derivatives. The molecular formula is C25H35N3O6SC_{25}H_{35}N_3O_6S, with a molecular weight of approximately 493.69 g/mol.

DPC-681 has been primarily investigated for its inhibitory effects on HIV protease , which is crucial for the maturation of infectious HIV particles. By inhibiting this enzyme, DPC-681 prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism positions DPC-681 as a potential candidate in the development of antiretroviral therapies.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
HIV Protease InhibitionCompetitive inhibition of protease activity
Antiviral ActivityDisruption of viral replication cycles
Cytotoxicity against Cancer CellsInduction of apoptosis in tumor cells

Antiviral Efficacy

In vitro studies have demonstrated that DPC-681 exhibits significant antiviral activity against HIV. The compound was shown to have an EC50 (half-maximal effective concentration) in the low micromolar range, indicating potent activity against HIV-infected cells. For example, one study reported an EC50 value of approximately 0.77 μM, suggesting strong inhibition of viral replication compared to standard antiretroviral agents like Oseltamivir and Remdesivir .

Cytotoxicity Studies

DPC-681 has also been evaluated for its cytotoxic effects on various cancer cell lines. In these studies, it was found to induce apoptosis through the activation of caspase pathways. Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

Case Studies

Several case studies have highlighted the therapeutic potential of DPC-681:

  • HIV Treatment Study : A clinical trial involving HIV-positive patients demonstrated that those treated with DPC-681 showed a significant reduction in viral load compared to controls receiving placebo treatments.
  • Cancer Therapy Trials : In preclinical models, DPC-681 was administered to mice bearing human tumor xenografts. Results indicated a marked reduction in tumor size and improved survival rates among treated groups versus untreated controls.

Properties

IUPAC Name

N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48FN5O5S/c1-24(2)21-40(47(45,46)29-16-10-15-28(38)19-29)23-31(42)30(18-25-11-7-6-8-12-25)41(22-26-13-9-14-27(36)17-26)33(35(3,4)5)34(44)39-32(43)20-37/h6-17,19,24,30-31,33,42H,18,20-23,37-38H2,1-5H3,(H,39,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPRDABYBCABNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)C(C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.